molecular formula C10H11N3O3 B1301099 1,3-Dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 439109-76-9

1,3-Dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No. B1301099
M. Wt: 221.21 g/mol
InChI Key: FGSLAFUKFLYMRQ-UHFFFAOYSA-N
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Description

The compound 1,3-Dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-carboxylic acid is a derivative of the pyrazolopyridine family, which is a class of heterocyclic aromatic organic compounds. These compounds are of interest due to their potential pharmacological properties, including their use as corticotropin-releasing factor type-1 (CRF1) antagonists, which could have implications in treating disorders such as depression and anxiety .

Synthesis Analysis

The synthesis of related pyrazolopyridine compounds typically involves cyclization reactions. For instance, 1-Methyl-3-phenylpyrazolo[4,3-b]pyridines were synthesized through a cyclization reaction of 1-methyl-4-amino-3-phenylpyrazoles with ethyl acetoacetate . Similarly, derivatives of pyrazolo[3,4-d]pyrimidines were obtained by reacting 3,5-di-(N,N-dimethylaminomethylene)amino-4-methoxycarbonylpyrazole with different amines . These methods suggest that the synthesis of 1,3-Dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-carboxylic acid could also involve cyclization and condensation reactions with appropriate precursors and conditions.

Molecular Structure Analysis

The molecular structure of pyrazolopyridine derivatives is often confirmed using spectroscopic methods such as 1H NMR and 13C NMR . The crystal and molecular structures of similar compounds, such as 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one, have been described, indicating that these compounds crystallize in the monoclinic system and have specific cell constants and calculated densities . These details provide insights into the potential molecular structure of 1,3-Dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-carboxylic acid, which could be characterized similarly.

Chemical Reactions Analysis

The chemical reactivity of pyrazolopyridine derivatives can vary. For example, 2-Hydroxymethyl-1-methyl-1H-imidazo[4,5-b]pyridine underwent oxidation to form various derivatives, including carboxylic acid, methyl ester, amide, nitrile, thioamide, amidoxime, hydrazide, and hydrazidehydrazones . This suggests that 1,3-Dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-carboxylic acid could also participate in various chemical reactions to form a range of derivatives, potentially with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyridine derivatives are influenced by their molecular structure. For instance, the presence of polar groups such as methoxy or hydroxy can significantly affect the activity of these compounds . The solubility, melting point, and stability of these compounds can be determined experimentally and are essential for understanding their behavior in biological systems and their potential as pharmaceutical agents.

Scientific Research Applications

Synthesis and Binding Affinity Studies

1,3-Dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-carboxylic acid and its derivatives have been synthesized and evaluated for their binding affinity at adenosine receptors (AR), specifically highlighting their high affinity and selectivity toward the A1 receptor subtype. This research underpins the compound's potential as a selective inhibitor, significantly improving upon previously reported pyrazolo-pyridines. The development of a 3D QSAR model further rationalizes the structure-affinity relationships of these compounds, indicating their therapeutic potential in targeting A1 adenosine receptors (Manetti et al., 2005).

Heterocyclization Reactions

The compound has been involved in various heterocyclization reactions, leading to the formation of novel pyrazolopyridine derivatives. These reactions include cyclocondensation with methyl cinnamate and arylmethylidenemalonic acids, offering insights into the synthesis of diverse heterocyclic compounds. The structural determination through X-ray analysis emphasizes the versatility of 1,3-dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-carboxylic acid as a precursor in synthesizing complex heterocycles (Lipson et al., 2006).

One-Pot Synthesis of Heterocycles

A significant application has been demonstrated in the one-pot synthesis of naphthyridine and isoxazole derivatives. This efficient method showcases the compound's role in synthesizing substituted derivatives, which are investigated through theoretical calculations to elucidate the reaction mechanisms. Such research highlights its utility in the streamlined synthesis of complex heterocyclic compounds, offering potential routes for the development of new therapeutic agents (Guleli et al., 2019).

Novel Polyheterocyclic Ring Systems

Exploring the reactivity of 1,3-dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-carboxylic acid has led to the construction of new polyheterocyclic ring systems. The synthesized derivatives, characterized by IR and NMR techniques, have been evaluated for their in vitro antibacterial properties, showcasing the compound's potential as a scaffold for developing antimicrobial agents (Abdel‐Latif et al., 2019).

Fluorescence Properties and Synthesis

The synthesis of pyrazolopyridine derivatives and the study of the effect of substituents on their photophysical properties have been investigated. This research provides valuable insights into the design of fluorescent materials and the influence of structural modifications on their fluorescence properties (Patil et al., 2011).

properties

IUPAC Name

4-methoxy-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-5-7-8(16-3)6(10(14)15)4-11-9(7)13(2)12-5/h4H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSLAFUKFLYMRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)OC)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-carboxylic acid

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